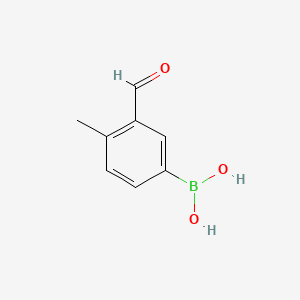

3-Formyl-4-methylphenylboronic acid

描述

Significance of Arylboronic Acids as Synthetic Intermediates and Functional Molecules

Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. google.com Their prominence is largely due to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. rsc.org This reaction is widely used to construct biaryls, styrenes, and conjugated systems of alkenes, which are common structural motifs in many biologically active compounds and functional materials. rsc.orgnist.gov

Beyond the celebrated Suzuki coupling, arylboronic acids are utilized in a variety of other significant transformations, including C-N, C-O, and C-S bond formations. uniroma1.it They can also serve as precursors to aryl radicals for certain coupling reactions. google.comontosight.ai The versatility of arylboronic acids stems from their general stability, low toxicity, and the ease with which they can be handled compared to other organometallic reagents. uniroma1.it Furthermore, the boronic acid group can be degraded to boric acid, which is considered an environmentally benign compound.

Functionally, arylboronic acids and their derivatives have found applications beyond their use as mere synthetic intermediates. They are employed in the development of sensors for saccharides, as they can form reversible covalent complexes with diol-containing molecules like sugars. sigmaaldrich.com In medicinal chemistry, the boronic acid functional group is a key feature in several FDA-approved drugs, such as the proteasome inhibitor bortezomib, used in cancer therapy. sigmaaldrich.comthsci.com This is because the boron atom can interact with active site residues in enzymes, leading to potent and specific inhibition. sigmaaldrich.com

Unique Structural Features and Chemical Environment of 3-Formyl-4-methylphenylboronic Acid

The chemical reactivity and utility of this compound are dictated by the specific arrangement of its functional groups on the phenyl ring. The molecule, with the chemical formula C₈H₉BO₃, features a boronic acid group [-B(OH)₂], a formyl group [-CHO], and a methyl group [-CH₃] attached to the aromatic core. thsci.comsigmaaldrich.com This substitution pattern creates a unique electronic and steric environment that influences its behavior in chemical reactions.

The boronic acid group acts as a Lewis acid and is the primary site for transmetalation in cross-coupling reactions. sigmaaldrich.com The formyl group is a moderately deactivating, meta-directing substituent, which can influence the reactivity of the aromatic ring and also serve as a handle for subsequent chemical modifications, such as reductive amination or oxidation to a carboxylic acid. The methyl group is a weakly activating, ortho-para-directing substituent. The interplay of the electron-withdrawing nature of the formyl group and the electron-donating nature of the methyl group affects the electron density of the phenyl ring and the reactivity of the C-B bond. rsc.org The relative positions of these groups also introduce steric factors that can influence the regioselectivity of reactions. rsc.org

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1106869-99-1 | thsci.comsigmaaldrich.comclearsynth.com |

| Molecular Formula | C₈H₉BO₃ | thsci.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Purity | ≥98% | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 2-8°C, Inert atmosphere | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | UHPDMPNTUUASKT-UHFFFAOYSA-N | sigmaaldrich.com |

This interactive table summarizes key properties of the compound.

Historical Context and Evolution of Research on this compound and Related Boronic Acids

The study of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis of a boronic acid. sigmaaldrich.com However, for much of their history, they remained a chemical curiosity. The landscape of organic chemistry was profoundly changed with the discovery of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. nist.govthsci.com This breakthrough elevated arylboronic acids to a position of prominence as essential synthetic tools. thsci.com

The development of synthetic methods for preparing functionalized arylboronic acids has been a continuous area of research. Early methods often involved the reaction of organometallic reagents like Grignard or organolithium compounds with borate (B1201080) esters at low temperatures. wikipedia.org Over time, more robust and functional-group-tolerant methods have been developed, including transition metal-catalyzed C-H borylation, which allows for the direct installation of a boronic acid group onto an aromatic ring. uniroma1.it

Research on formyl-substituted phenylboronic acids, such as 4-formylphenylboronic acid, has led to their use as bifunctional building blocks in organic synthesis. wikipedia.org For instance, processes have been developed for preparing highly pure formylphenylboronic acids, highlighting their importance as precursors for liquid crystals and as pharmaceutical intermediates. google.com The evolution of this field continues, with ongoing efforts to develop new catalytic systems and expand the scope of reactions involving these versatile compounds. uniroma1.it

Structure

2D Structure

属性

IUPAC Name |

(3-formyl-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPDMPNTUUASKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673886 | |

| Record name | (3-Formyl-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106869-99-1 | |

| Record name | (3-Formyl-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Formyl 4 Methylphenylboronic Acid and Its Analogs

Strategies for Boronic Acid Functionalization on Aromatic Systems

The introduction of a boronic acid group onto an aromatic ring can be achieved through several powerful and versatile methods. These strategies often rely on the use of transition metal catalysts or the generation of highly reactive organometallic intermediates.

Transition Metal-Catalyzed Borylation Reactions for Aromatic C-H Functionalization

Direct C-H borylation of arenes has emerged as a highly atom-economical and efficient method for the synthesis of arylboronic esters. nih.gov This approach avoids the need for pre-functionalized starting materials, such as aryl halides or triflates. nih.gov Iridium- and rhodium-based catalysts are particularly effective for this transformation.

Iridium-catalyzed borylation, often utilizing catalysts like [Ir(COD)(OMe)]₂ and various ligands, allows for the direct conversion of aromatic C-H bonds to C-B bonds with high regioselectivity, which is often governed by steric factors. organic-chemistry.orgberkeley.edursc.orgberkeley.edu This methodology is tolerant of a wide array of functional groups, making it a powerful tool for the synthesis of complex molecules. organic-chemistry.orgberkeley.edu For instance, the iridium-catalyzed borylation of 1,3-disubstituted arenes with bis(pinacolato)diboron (B136004) (B₂pin₂) has been shown to proceed with high meta-selectivity. organic-chemistry.orgberkeley.edu This is particularly relevant for the synthesis of analogs of 3-formyl-4-methylphenylboronic acid where specific substitution patterns are desired. The development of directing groups can further control the regioselectivity of these reactions, enabling borylation at otherwise inaccessible positions. researchgate.netnih.gov

Rhodium catalysts also play a significant role in the borylation of aromatic systems. organic-chemistry.orgrsc.orgorganic-chemistry.orgresearchgate.net Rhodium-catalyzed borylation can exhibit excellent selectivity for C-I bonds under mild conditions and demonstrates broad functional group tolerance. organic-chemistry.org Furthermore, rhodium catalysts have been employed in the asymmetric addition of arylboronic acids to various substrates, highlighting their versatility in stereoselective synthesis. rsc.orgorganic-chemistry.orgresearchgate.net

| Catalyst System | Substrate Type | Key Features |

| [Ir(COD)(OMe)]₂ / dtbpy | 1,3-Disubstituted Arenes | High meta-selectivity, broad functional group tolerance. organic-chemistry.orgberkeley.edu |

| Iridium-based catalysts | Arenes with directing groups | Controllable regioselectivity (ortho, meta, para). rsc.orgresearchgate.net |

| Rhodium / Xantphos | Aryl Cyanides | Regioselective borylation via C-CN bond cleavage. organic-chemistry.org |

| Rhodium / Chiral Ligands | α,β-Unsaturated Amides/Esters | Asymmetric 1,4-addition of arylboronic acids. organic-chemistry.orgresearchgate.net |

Electrophilic Trapping of Arylmetal Intermediates with Borate (B1201080) Esters

A classic and widely used method for the synthesis of arylboronic acids involves the reaction of an arylmetal intermediate with a borate ester, such as trimethyl borate or triisopropyl borate. google.comresearchgate.net The arylmetal species is typically an organolithium or a Grignard reagent, generated from the corresponding aryl halide. organic-chemistry.orggoogle.comgoogle.comescholarship.org

The process begins with a halogen-metal exchange reaction, usually between an aryl bromide or iodide and an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures to form the aryllithium species. google.com This highly nucleophilic intermediate then reacts with the electrophilic boron atom of the borate ester. Subsequent acidic hydrolysis of the resulting boronate ester furnishes the desired arylboronic acid. google.com

Similarly, aryl Grignard reagents, prepared by the reaction of an aryl halide with magnesium metal, can be used in place of aryllithium compounds. organic-chemistry.orggoogle.comescholarship.org This method is often milder and can be more tolerant of certain functional groups. organic-chemistry.orggoogle.com The use of Barbier conditions, where the Grignard reagent is generated in situ in the presence of the borate ester, can be advantageous in some cases. google.comescholarship.org

| Arylmetal Intermediate | Precursor | Reagent for Boron Introduction | Key Considerations |

| Aryllithium | Aryl Halide | Trialkyl Borate | Requires low temperatures to avoid multiple additions. google.com |

| Aryl Grignard Reagent | Aryl Halide | Trialkyl Borate or Pinacolborane | Generally milder than the aryllithium route. organic-chemistry.orggoogle.com |

Coupling of Aryl Halides with Diboronic Acid Reagents

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile route to arylboronic esters. The Miyaura borylation, which involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron, is a prominent example. nih.govacs.orgacs.orguwindsor.ca

This reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor and a suitable ligand. nih.govacs.org A base is required to facilitate the catalytic cycle. nih.gov The reaction tolerates a wide range of functional groups and can be applied to various aryl and heteroaryl halides. acs.orgnih.govnih.govacs.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. acs.orgnih.gov

Copper-catalyzed borylation of aryl halides has also emerged as a valuable alternative, particularly for aryl chlorides and iodides. researchgate.netrsc.orgrsc.org These reactions can often be carried out under milder conditions compared to their palladium-catalyzed counterparts. researchgate.netnih.gov

| Metal Catalyst | Boron Source | Halide Substrate | Key Advantages |

| Palladium | Bis(pinacolato)diboron | Aryl Bromides, Iodides, Triflates | High functional group tolerance, well-established. nih.govacs.orgrsc.org |

| Palladium | Tetrahydroxydiboron | Aryl Chlorides | Direct synthesis of boronic acids. acs.orgnih.gov |

| Copper | Bis(pinacolato)diboron | Aryl Chlorides, Iodides | Milder reaction conditions. researchgate.netrsc.orgrsc.org |

Specialized Synthesis Routes Incorporating Formyl and Methyl Groups

The synthesis of a specifically substituted compound like this compound requires strategies that can precisely install the formyl, methyl, and boronic acid groups on the aromatic ring.

Preparation from Protected Halobenzaldehydes via Lithiation and Boron Compound Quenching

A common and effective strategy for synthesizing this compound involves a multi-step sequence starting from a suitably substituted and protected halobenzaldehyde. The aldehyde group is typically protected as an acetal (B89532) to prevent its reaction with the highly basic organometallic intermediates used in the borylation step.

The synthesis would likely commence with a starting material such as 5-bromo-2-methylbenzaldehyde. The formyl group is first protected, for example, as a diethyl acetal. This is followed by a lithium-halogen exchange at low temperature using an organolithium reagent like n-butyllithium or t-butyllithium to generate the corresponding aryllithium species. This nucleophilic intermediate is then quenched with an electrophilic boron source, such as trimethyl borate. Finally, acidic workup removes the acetal protecting group and hydrolyzes the boronate ester to yield the desired this compound.

Microwave-Assisted Synthetic Approaches to Arylboronic Acids

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. rsc.orgnih.govtandfonline.comacs.orgpsu.eduresearchgate.net These advantages are particularly beneficial for the synthesis of arylboronic acids.

Microwave irradiation can be effectively applied to palladium-catalyzed borylation reactions, such as the Suzuki-Miyaura coupling of aryl halides with diboron reagents. rsc.orgtandfonline.comacs.org The rapid heating provided by microwaves can dramatically reduce reaction times, often from hours to minutes. acs.orgresearchgate.net This technique has been successfully used for the synthesis of libraries of arylboronates and for the coupling of various aryl halides with arylboronic acids. tandfonline.comacs.orgresearchgate.net The synthesis of this compound or its precursors could be significantly expedited using microwave-assisted protocols, for example, in the palladium-catalyzed coupling of a protected 3-bromo-4-methylbenzaldehyde (B184093) with bis(pinacolato)diboron. rsc.orgnih.govresearchgate.net

| Reaction Type | Key Features of Microwave Synthesis |

| Palladium-catalyzed Suzuki-Miyaura Coupling | Drastically reduced reaction times, improved yields. tandfonline.comacs.orgresearchgate.net |

| Synthesis of Heterocycles | Shorter reaction times, simple workup. psu.eduresearchgate.net |

| C-N Cross-Coupling (Buchwald-Hartwig) | Can be accelerated with microwave heating. youtube.com |

Solid-Phase Synthesis Techniques for Boronic Acids and Their Derivatization

The inherent difficulties in handling boronic acids through conventional solution-phase methods, particularly for constructing combinatorial libraries, have spurred the development of solid-phase synthesis (SPS) techniques. nih.govacs.org A prominent and versatile approach involves anchoring boronic acids to a polymer support, allowing for straightforward purification by filtration and the use of excess reagents to drive reactions to completion. lsu.edu

A highly effective method utilizes an N,N-diethanolaminomethyl polystyrene (DEAM-PS) resin. nih.govacs.org This technique provides a general platform for the immobilization, derivatization, and subsequent cleavage of a wide array of functionalized boronic acids, including those containing aldehyde moieties like this compound.

The immobilization process is notably efficient, occurring within minutes at room temperature by stirring the boronic acid with the DEAM-PS resin in an anhydrous solvent. acs.org A key advantage of this method is that it forms a stable bicyclic diethanolamine (B148213) boronate ester without requiring the exhaustive removal of water, a common challenge in other esterification procedures. nih.gov

Once anchored to the support, the functional groups on the arylboronic acid can be chemically modified. Studies have demonstrated that DEAM-PS-bound arylboronic acids functionalized with formyl, carboxyl, or amino groups can be converted into various other functional groups in good to excellent yields. nih.gov For instance, the aldehyde group of a supported formylphenylboronic acid can undergo reactions such as reductive amination or oxidation. It is important, however, to use anhydrous and alcohol-free conditions during these derivatization steps to prevent premature cleavage of the product from the resin. acs.org

The final cleavage of the derivatized boronic acid from the DEAM-PS resin is typically achieved through hydrolysis. While the boronate ester linkage is relatively stable, the addition of a large excess of water can efficiently release the final product, making it available for biological screening or further use. nih.govresearchgate.net This solid-phase strategy also opens possibilities for resin-to-resin transfer reactions, significantly simplifying the workflows for creating complex molecular libraries. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Solid Support | N,N-diethanolaminomethyl polystyrene (DEAM-PS) resin. | nih.govacs.org |

| Immobilization | Rapid esterification at room temperature in anhydrous solvents to form a bicyclic diethanolamine boronate. | nih.gov |

| Compatible Functional Groups | Tolerates a wide variety, including formyl (aldehyde), carboxyl, and amino groups for subsequent derivatization. | nih.gov |

| Derivatization Conditions | Anhydrous and alcohol-free conditions are preferred to maintain the stability of the resin linkage. | acs.org |

| Cleavage Method | Hydrolysis using a large excess of water to release the purified boronic acid. | researchgate.net |

Chemo- and Regioselective Synthesis of Substituted Phenylboronic Acids

The synthesis of polysubstituted phenylboronic acids like this compound requires precise control over the placement of functional groups (regioselectivity) and the specific reactivity of each group (chemoselectivity). A primary challenge in synthesizing formyl-substituted phenylboronic acids is the high reactivity of the aldehyde group, which is incompatible with the highly nucleophilic organometallic intermediates used in borylation reactions.

A common and effective strategy to overcome this involves the use of protecting groups for the aldehyde functionality. google.comwikipedia.org The aldehyde is temporarily converted into a less reactive functional group, such as an acetal, which does not interfere with the subsequent borylation step. wikipedia.org

The typical synthetic sequence is as follows:

Protection: The starting material, a halo-substituted benzaldehyde (B42025) (e.g., 3-bromo-6-methylbenzaldehyde), is reacted with a diol like ethylene (B1197577) glycol or an orthoformate in the presence of an acid catalyst to form a cyclic or acyclic acetal. This protected aldehyde is stable under the conditions of the next step. google.comwikipedia.org

Borylation (Regioselective): The regioselectivity is dictated by the position of the halogen atom on the starting aromatic ring. The aryl-halogen bond is converted into a carbon-boron bond. This is most commonly achieved via the reaction of organometallic intermediates with borate esters. wikipedia.orgchemicalbook.com

Grignard Reaction: The protected aryl halide is reacted with magnesium metal to form a Grignard reagent. This organomagnesium compound is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. wikipedia.org

Organolithium Reaction: Alternatively, the aryl halide can be treated with a strong base like n-butyllithium at very low temperatures (e.g., -78 °C) to form an aryllithium species, which is then quenched with the borate ester. wikipedia.org

Deprotection (Chemoselective): After the boronic ester is formed, the reaction mixture is subjected to acidic hydrolysis. This step serves two purposes: it hydrolyzes the boronic ester to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl group chemoselectively. wikipedia.org

This protection-borylation-deprotection sequence ensures that the formyl and boronic acid groups are introduced at the desired positions without undesired side reactions.

| Step | Process | Typical Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Protection | Diethoxymethoxyethane, Ethanol (B145695) | Protects the reactive aldehyde group as an acetal. | wikipedia.org |

| 2 | Borylation | Magnesium (for Grignard) or n-BuLi (for organolithium), followed by Trialkyl borate (e.g., B(O-iPr)₃). | Forms the C-B bond at the position of the original halogen (regioselectivity). | wikipedia.orgchemicalbook.com |

| 3 | Deprotection & Hydrolysis | Aqueous acid (e.g., HCl). | Hydrolyzes the boronic ester and removes the acetal to yield the final product. | wikipedia.org |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for synthesizing boronic acids. These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. digitallibrary.co.in

Catalyst and Solvent Systems:

Water as a Solvent: A significant advancement is the use of water as a reaction medium, replacing volatile organic compounds. Palladium-catalyzed borylation of aryl bromides has been successfully achieved in water using a combination of a specific palladium precursor, the SPhos ligand, and a hindered lipophilic base under micellar conditions. organic-chemistry.org

Metal-Free Borylation: To avoid the use of expensive and potentially toxic transition metals, photoinduced borylation methods have been developed. These reactions can proceed using visible light and an organic photocatalyst, such as phenothiazine, or even without any metal or additive under certain conditions. organic-chemistry.org This approach is notable for its broad functional group tolerance.

Energy and Process Efficiency:

Continuous Flow Synthesis: For large-scale production, continuous flow systems offer substantial advantages over traditional batch processes. By continuously mixing reactants in small, controlled volumes, these systems enhance safety by minimizing the accumulation of reactive intermediates, improve heat transfer, and reduce cycle times. Methods for forming substituted phenylboronic acids by reacting a lithiated intermediate with a borate in a continuous flow reactor have been patented, demonstrating a greener and more efficient manufacturing process. google.com

Microwave-Assisted Synthesis: Microwave irradiation is another green technique used to accelerate organic reactions. researchgate.net By efficiently heating the reaction mixture, it can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reaction profiles. This method has been applied to the synthesis of various heterocyclic compounds and can be adapted for the synthesis of boronic acid precursors.

These green chemistry strategies represent a significant step forward, offering pathways to synthesize this compound and its analogs that are not only efficient but also safer and more sustainable.

| Parameter | Conventional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Catalyst | Stoichiometric organometallic reagents (Mg, Li); Palladium catalysts. | Metal-free (photoinduced); advanced palladium catalysts for aqueous media. | chemicalbook.comorganic-chemistry.org |

| Solvent | Anhydrous organic solvents (e.g., THF, Diethyl ether). | Water (micellar conditions); Ionic liquids. | digitallibrary.co.inorganic-chemistry.org |

| Energy Source | Conventional heating/cooling (often cryogenic temperatures). | Visible light (photocatalysis); Microwave irradiation; Ambient temperature reactions. | organic-chemistry.orgresearchgate.net |

| Process Type | Batch processing. | Continuous flow synthesis. | google.com |

Reactivity and Reaction Mechanisms of 3 Formyl 4 Methylphenylboronic Acid

Participation in Metal-Catalyzed Cross-Coupling Reactions

The boronic acid group is a key player in numerous metal-catalyzed reactions, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. libretexts.orgwikipedia.org This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org 3-Formyl-4-methylphenylboronic acid serves as the organoboron partner in these reactions, coupling with various aryl or vinyl halides to produce more complex molecular architectures. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

For instance, studies on similar formyl-substituted boronic acids, like (5-formylthiophen-2-yl)boronic acid, have demonstrated the importance of selecting a highly active catalyst system, such as those based on XPhos precatalysts, to achieve successful cross-coupling. researchgate.net The solubility of both the boronic acid and the coupling partner in the reaction medium is also a critical factor for obtaining high yields. researchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: libretexts.orgwikipedia.orgmychemblog.com

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to the active Pd(0) catalyst. This step forms a Pd(II) complex, and the oxidation state of palladium changes from 0 to +II. mychemblog.com The initial product is often a cis-complex that may isomerize to the more stable trans-isomer. mychemblog.com The rate of this step is dependent on the C-X bond energy of the halide, with reactivity generally following the trend I > Br > Cl. mdpi.com

Transmetalation: In this step, a ligand is transferred from the organoboron species to the palladium(II) complex. wikipedia.org The reaction requires a base, which activates the boronic acid by forming a more nucleophilic borate (B1201080) complex (-ate complex). This borate then reacts with the Pd(II) complex, transferring the organic group (in this case, the 3-formyl-4-methylphenyl group) to the palladium center and displacing the halide. mychemblog.com

Reductive Elimination: This is the final step, where the two organic ligands on the palladium(II) complex couple and are eliminated as the final product, forming a new C-C bond. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgmychemblog.com For reductive elimination to occur, the complex typically needs to be in a cis conformation. mychemblog.com

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Reactants | Products |

|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | Pd(0), Ar-X | Ar-Pd(II)-X |

| Transmetalation | The organic group from the activated boronic acid is transferred to the palladium center. | Ar-Pd(II)-X, [Ar'-B(OH)₃]⁻ | Ar-Pd(II)-Ar' |

| Reductive Elimination | The coupled product is formed, and the catalyst is regenerated. | Ar-Pd(II)-Ar' | Ar-Ar', Pd(0) |

Copper-Catalyzed Chan-Lam Coupling Conditions

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, provides a powerful method for forming aryl-heteroatom bonds (C-N, C-O, C-S). organic-chemistry.orgwikipedia.org Unlike the palladium-based Suzuki reaction, this coupling uses copper catalysts to link arylboronic acids with amines, alcohols, or thiols. wikipedia.org A significant advantage of the Chan-Lam reaction is that it can often be performed at room temperature and is tolerant of air and moisture, simplifying the experimental setup. organic-chemistry.orgalfa-chemistry.com

The mechanism is thought to involve a Cu(II) or Cu(III) intermediate. wikipedia.orgalfa-chemistry.com The reaction can be run with stoichiometric amounts of a copper salt, like copper(II) acetate (B1210297), or with a catalytic amount of a copper source in the presence of an oxidant, often atmospheric oxygen. organic-chemistry.org The presence of a base, such as pyridine (B92270) or 2,6-lutidine, is typically required. organic-chemistry.orgalfa-chemistry.com In the proposed mechanism, the amine or alcohol coordinates to the copper center, followed by transmetalation with the arylboronic acid. A subsequent reductive elimination from a copper(III) intermediate yields the desired C-N or C-O coupled product and a Cu(I) species, which is then re-oxidized to Cu(II) to continue the catalytic cycle. wikipedia.orgalfa-chemistry.com

Table 2: Typical Conditions for Chan-Lam Coupling

| Component | Role | Examples |

|---|---|---|

| Arylating Agent | Source of the aryl group | This compound |

| Substrate | N-H or O-H containing compound | Anilines, phenols, amides, alcohols organic-chemistry.orgalfa-chemistry.com |

| Catalyst | Facilitates the coupling | Copper(II) acetate organic-chemistry.org |

| Base | Activates the substrate | Pyridine, 2,6-lutidine organic-chemistry.orgalfa-chemistry.com |

| Solvent | Reaction medium | Dichloromethane (DCM), Acetonitrile (B52724) |

| Atmosphere | Often serves as the oxidant | Air (Oxygen) organic-chemistry.org |

Ligand-Free and Recyclable Catalyst Systems in Aqueous Media

To enhance the sustainability of cross-coupling reactions, significant research has focused on developing ligand-free and recyclable catalyst systems, often in environmentally benign solvents like water. The Suzuki-Miyaura reaction, in particular, has been successfully adapted to these conditions.

A notable green chemistry approach involves using a "water extract of banana" (WEB) as the reaction medium for a palladium acetate-catalyzed, ligand-free Suzuki-Miyaura coupling. rsc.org This method provides an efficient and highly economical alternative to traditional protocols. The reactions can proceed at room temperature, in the open air, and with very short reaction times (5–90 minutes) without the need for external ligands, bases, or organic solvents. rsc.org The natural components within the banana extract are believed to play a role in stabilizing the palladium catalyst and facilitating the reaction.

Such systems highlight a move towards more sustainable chemical synthesis, reducing reliance on expensive and often toxic ligands and volatile organic solvents.

Other Cross-Coupling Methodologies Involving Arylboronic Acids

Beyond the Suzuki and Chan-Lam reactions, arylboronic acids are reagents in other cross-coupling methodologies. For example, variations of the Suzuki reaction have been developed to couple arylboronic acids with a broader range of electrophiles, including acyl chlorides to form ketones. mdpi.com In these reactions, the choice of catalyst, ligand, and base is crucial to control the selectivity, especially when the electrophile contains other reactive sites, such as a C-Br bond. mdpi.com

Furthermore, copper-mediated reactions can be used to replace the boronic acid group with other functionalities. For instance, in a fluoroalkylation reaction, the boronic acid group of 4-formylphenylboronic acid can be substituted with a perfluoroalkyl chain using perfluorinated alkyl iodides under mild conditions. wikipedia.org

Reactions Involving the Formyl Group

The formyl (aldehyde) group of this compound is a site of rich chemical reactivity, independent of the boronic acid moiety. This allows for sequential or orthogonal chemical modifications. The aldehyde can participate in a variety of classical transformations, including:

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily attacked by nucleophiles. This includes the formation of alcohols via reduction with agents like sodium borohydride, or the formation of cyanohydrins with cyanide.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, providing a route to extend carbon chains.

Condensation Reactions: The aldehyde can condense with amines to form imines (Schiff bases), or with activated methylene (B1212753) compounds in reactions like the Knoevenagel or aldol (B89426) condensations.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents.

In the context of Chan-Lam coupling products, where the boronic acid has already reacted, the formyl group on the resulting N-aryl or O-aryl product remains available for further derivatization. For example, the formyl group on N-aryl-3-formyl-2-quinolone derivatives has been successfully converted into alcohols, amines, nitriles, and chalcones, demonstrating its utility as a synthetic handle for creating diverse molecular libraries. researchgate.net

Condensation Reactions with Amines to Form Imines

The mechanism for imine formation under mildly acidic conditions proceeds through a sequence of steps often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: The carbonyl oxygen is protonated by an acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a neutral carbinolamine intermediate. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org

Elimination: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond and resulting in a positively charged species called an iminium ion. youtube.comlibretexts.org

Deprotonation: A base, such as water or the amine itself, removes the proton from the nitrogen to give the final, neutral imine product. libretexts.org

Research has demonstrated the successful synthesis of various imine-boronic acid compounds by reacting 3-formylphenylboronic acid or its derivatives with different primary amines. nih.gov Typically, these reactions are carried out by refluxing the reactants in ethanol (B145695) for an extended period. nih.gov

Table 1: Examples of Imine Synthesis from Formylphenylboronic Acids

| Boronic Acid Reactant | Amine Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 3-Formylphenylboronic acid | 4-Aminobenzoic hydrazide | 3-((4-(hydrazinecarbonyl)phenylimino)methyl)phenylboronic acid | Reflux in ethanol, 100 °C, 24h | nih.gov |

| 3-Formylphenylboronic acid | 4-Aminoacetophenone | 3-((4-acetylphenylimino)methyl)phenylboronic acid | Reflux in ethanol, 100 °C, 24h | nih.gov |

| 4-Fluoro-3-formylphenylboronic acid | 4-Aminoacetophenone | 3-((4-acetylphenylimino)methyl)-4-fluorophenylboronic acid | Reflux in ethanol, 100 °C, 24h | nih.gov |

Aldol Reactions and Other Carbonyl Group Transformations

The reaction can be catalyzed by either acid or base. wikipedia.org

Base-Catalyzed Mechanism: A base removes an α-proton from a carbonyl compound to form a nucleophilic enolate. The enolate then attacks the electrophilic carbonyl carbon of a second molecule (in this case, this compound would act as the electrophile or "acceptor"). Protonation of the resulting alkoxide gives the aldol product.

Acid-Catalyzed Mechanism: The acid catalyst protonates the carbonyl group of the acceptor, activating it toward nucleophilic attack. An enol, formed by tautomerization of the other carbonyl compound, then acts as the nucleophile.

In the context of this compound, its aldehyde functionality serves as an excellent electrophilic partner in crossed aldol reactions, where it reacts with an enolate derived from a different carbonyl compound (e.g., a ketone). organicchemistrydata.org

Furthermore, the carbonyl group can be involved in sequential reactions. For instance, an initial aldol condensation can form an α,β-unsaturated ketone, which can then undergo a subsequent transition metal-catalyzed addition reaction with another arylboronic acid molecule. nih.gov This provides an efficient method to access various β-arylated ketones in a one-pot sequence. nih.gov

Derivatization and Functionalization Strategies of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is a hub of reactivity, allowing for numerous derivatization strategies that can modify the compound's properties for specific applications.

Formation of Boronic Esters and Anhydrides

Arylboronic acids have a strong tendency to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. wikipedia.org This is a reversible equilibrium. 4-Formylphenylboronic acid, a close analog, is known to readily form these anhydrides, which can sometimes complicate purification. wikipedia.org

The boronic acid moiety also reacts with alcohols and diols to form boronic esters. nih.gov This esterification is a reversible process. The reaction with simple alcohols yields acyclic esters, while reaction with 1,2- or 1,3-diols produces stable five- or six-membered cyclic esters. researchgate.net The formation of these esters can proceed from either the neutral boronic acid (to form a trigonal boronate ester) or its anionic conjugate base, the boronate ion (to form a tetrahedral boronate ester). scispace.com This reactivity is exploited in various applications, including the synthesis of proteasome inhibitors where dipeptidyl boronic acids are reacted with diethanolamine (B148213) to form stable boronate ester prodrugs. nih.gov

Reversible Complexation with Diols

The ability of boronic acids to form reversible covalent complexes with diols is a cornerstone of their application in molecular recognition and sensing. scispace.comfourwaves.com This interaction is particularly strong with 1,2- and 1,3-diols, such as those found in saccharides (sugars) and catechols. fourwaves.commanchester.ac.uk

The complexation is an equilibrium process that is highly dependent on pH. researchgate.net Phenylboronic acid itself is a weak Lewis acid. scispace.com Both the neutral, trigonal sp²-hybridized acid and the anionic, tetrahedral sp³-hybridized boronate can react with a diol to form a cyclic ester. researchgate.netscispace.com The resulting boronate esters also have their own acidity, and the stability of the complex is often greatest at a pH where a significant concentration of both the boronate ion and the diol exists. researchgate.net Generally, catechols form complexes that are several orders of magnitude more stable than those formed with aliphatic diols. manchester.ac.uk

This reversible binding has been extensively studied using various techniques. A notable example is the use of a fluorescent reporter dye, Alizarin Red S (ARS), in a competitive binding assay. nih.gov ARS is a catechol whose fluorescence is quenched in its free form but increases upon complexation with a boronic acid. nih.gov When another diol is introduced, it displaces the ARS, causing a decrease in fluorescence that can be measured to determine the equilibrium binding constant between the boronic acid and the diol of interest. nih.gov This dynamic and responsive behavior makes boronic acid-diol complexation a powerful tool for developing sensors and stimulus-responsive materials. manchester.ac.uk

Table 2: Key Aspects of Boronic Acid-Diol Complexation

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Reversibility | The formation of boronate esters is a reversible equilibrium. | Allows for dynamic systems, sensing, and release mechanisms. | scispace.comfourwaves.com |

| pH Dependence | Complex stability is highly sensitive to the pH of the aqueous solution. | Enables pH-responsive materials and controlled binding/release. | researchgate.netmanchester.ac.uk |

| Diol Structure | Catechols (aromatic diols) bind much more strongly than aliphatic diols. | Provides selectivity in molecular recognition applications. | manchester.ac.uk |

| Covalent Interaction | The interaction involves the formation of two covalent B-O bonds. | Leads to strong and specific binding compared to non-covalent interactions. | scispace.com |

Solid-Phase Derivatization for Enhanced Handling

Solid-phase derivatization involves anchoring a molecule onto a solid support, such as a polymer resin. This strategy offers several advantages, including simplified purification (by simple filtration), the potential for automation and use in flow chemistry, and easier handling of reagents.

For this compound, derivatization can occur at either the formyl or the boronic acid group.

Immobilization via the Formyl Group: The aldehyde can be reacted with an amino-functionalized resin to form a stable imine linkage, tethering the molecule to the solid support.

Immobilization via the Boronic Acid Group: The boronic acid can be reacted with a diol-functionalized support (e.g., a resin bearing catechol or diol moieties) to form a boronate ester linkage.

While specific studies on the solid-phase derivatization of this compound are not detailed in the provided context, the principles are well-established in synthetic chemistry. For example, on-cartridge derivatization is a technique coupled with solid-phase extraction where a compound is chemically modified on the solid support to enhance its retention, elution, or detection during analysis. nih.gov This approach improves handling and allows for the analysis of challenging molecules at very low concentrations. nih.gov

Stability and Protodeboronation Resistance Studies

A key consideration in the application of arylboronic acids is their stability, particularly with respect to protodeboronation. Protodeboronation is an undesirable side reaction involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org

This decomposition pathway is a known issue for arylboronic acids, often occurring as a competing reaction during transition metal-catalyzed cross-coupling reactions like the Suzuki coupling. wikipedia.org The stability of the C-B bond can be influenced by factors such as temperature, pH, the electronic nature of substituents on the aromatic ring, and the presence of water or metal catalysts. For formylphenylboronic acids, the tendency to undergo protodeboronation, especially in the presence of side reactions like dimerization and anhydride (B1165640) formation, can impact their purification and reactivity in synthetic applications. wikipedia.org Therefore, careful optimization of reaction conditions is often necessary to minimize this decomposition pathway and maximize the yield of the desired product.

Advanced Spectroscopic and Analytical Characterization of 3 Formyl 4 Methylphenylboronic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers a detailed insight into the functional groups and molecular vibrations of 3-Formyl-4-methylphenylboronic acid.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent bonds.

The O-H stretching vibrations of the boronic acid group, -B(OH)₂, are typically observed as a broad band in the region of 3200-3400 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the molecules in the solid state, often leading to the formation of dimeric or trimeric structures. semanticscholar.orgspectroscopyonline.com The presence of a strong band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the formyl group (-CHO). The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ range. semanticscholar.org

The B-O stretching vibrations are characteristic of the boronic acid moiety and typically appear in the 1330-1380 cm⁻¹ region. semanticscholar.org The in-plane and out-of-plane bending vibrations of the C-H bonds of the substituted benzene (B151609) ring, along with the C-C stretching vibrations within the ring, give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), which are unique to the substitution pattern of the aromatic ring.

Table 1: Characteristic FT-IR Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H stretching | 3200-3400 (broad) | Boronic acid (-B(OH)₂) |

| Aromatic C-H stretching | 3000-3100 | Aryl C-H |

| C=O stretching | ~1700 | Aldehyde (-CHO) |

| B-O stretching | 1330-1380 | Boronic acid (-B(OH)₂) |

| C-C stretching (aromatic) | 1450-1600 | Benzene ring |

| C-H bending | 1000-1300 (in-plane), 650-1000 (out-of-plane) | Aryl C-H |

| B-C stretching | 1000-1090 | Phenyl-Boron |

Note: The exact positions of the peaks can vary depending on the physical state of the sample and the intermolecular interactions.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. For a molecule like this compound, which possesses a center of symmetry in its dimeric form, some vibrations may be exclusively Raman active. unibo.it

The Raman spectrum would be expected to show a strong band for the symmetric stretching vibration of the aromatic ring, typically around 1600 cm⁻¹. The C=O stretching of the aldehyde group, while strong in the IR, may appear with weaker intensity in the Raman spectrum. The B-O symmetric stretching vibration is also an important diagnostic peak. The vibrations of the methyl group, including symmetric and asymmetric stretching and bending modes, will also be observable.

Table 2: Expected FT-Raman Active Modes for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

| Aromatic C-H stretching | 3000-3100 | |

| Symmetric Aromatic Ring Stretch | ~1600 | Often a strong band |

| C=O stretching | ~1700 | Intensity can vary |

| B-O symmetric stretching | 1330-1380 | |

| C-H bending (in-plane and out-of-plane) | 600-1400 | Provides fingerprint of substitution |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹¹B NMR provide comprehensive information about the proton, carbon, and boron environments, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid group. rsc.orgnsf.gov

The aldehydic proton (-CHO) is highly deshielded and is expected to resonate at a high chemical shift (δ), typically in the range of 9.5-10.5 ppm, appearing as a singlet. The aromatic protons will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, these protons will exhibit a characteristic splitting pattern (multiplicity) based on their coupling with neighboring protons. The methyl group (-CH₃) protons are shielded and will appear as a singlet at a lower chemical shift, typically around 2.5 ppm. The hydroxyl protons of the boronic acid group (-B(OH)₂) often appear as a broad singlet, and its chemical shift can vary depending on the concentration, solvent, and temperature due to chemical exchange and hydrogen bonding. In some cases, this signal may be broad enough to be indistinguishable from the baseline.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H (-CHO) | 9.5 - 10.5 | Singlet |

| Aromatic H | 7.0 - 8.5 | Multiplet |

| Methyl H (-CH₃) | ~2.5 | Singlet |

| Boronic acid H (-B(OH)₂) | Variable (broad) | Broad Singlet |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their chemical environment. In this compound, distinct signals are expected for the aldehydic carbonyl carbon, the aromatic carbons, and the methyl carbon. rsc.orgnsf.gov

The carbonyl carbon of the aldehyde group is significantly deshielded and will appear at a very high chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the 120-150 ppm region. The carbon atom attached to the boron (ipso-carbon) often shows a broader signal due to quadrupolar relaxation of the adjacent boron nucleus and its chemical shift can be influenced by the electronic effects of the boronic acid group. The chemical shifts of the other aromatic carbons are influenced by the positions of the formyl and methyl substituents. The methyl carbon is highly shielded and will appear at a low chemical shift, typically around 20-30 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehydic Carbonyl (C=O) | 190 - 200 |

| Aromatic Carbons (C-B) | 130 - 140 (often broad) |

| Aromatic Carbons (C-H, C-C) | 120 - 150 |

| Methyl Carbon (-CH₃) | 20 - 30 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary based on the solvent and experimental conditions.

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) for Boron Coordination

¹¹B NMR spectroscopy is a direct method to probe the environment of the boron atom. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. sdsu.edusigmaaldrich.com Boron has two NMR-active isotopes, ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3, 19.9% natural abundance), with ¹¹B being the more commonly observed nucleus due to its higher sensitivity and smaller quadrupole moment. researchgate.net

For a tricoordinate (sp²-hybridized) boron atom in a boronic acid, a relatively broad signal is typically observed in the range of δ 27-33 ppm. sigmaaldrich.com The formation of a tetracoordinate (sp³-hybridized) boronate ester, for instance, through interaction with a diol or in the presence of a Lewis base, would result in a significant upfield shift to around δ 5-10 ppm. sdsu.edu Therefore, ¹¹B NMR can be used to study the equilibrium between the free boronic acid and its various complexes. The chemical shift of this compound is expected to be in the region characteristic of a trigonal planar boronic acid, confirming its sp² hybridization state in non-coordinating solvents.

Table 5: Expected ¹¹B NMR Chemical Shift for this compound

| Boron Environment | Expected Chemical Shift (δ, ppm) | Coordination State |

| Arylboronic acid | 27 - 33 | Trigonal (sp²) |

Note: The chemical shift is relative to a standard reference, typically BF₃·OEt₂.

X-ray Crystallography for Solid-State Structure Elucidation

A common feature in the crystal structures of arylboronic acids is the formation of hydrogen-bonded dimers. psu.eduresearchgate.net In these dimers, two boronic acid molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable, eight-membered ring. researchgate.net These dimeric units can then further assemble into more complex supramolecular structures, such as infinite ribbons or layered networks, through additional hydrogen bonding interactions. psu.edumdpi.com

Computational studies and X-ray data for similar molecules like phenylboronic acid and its substituted derivatives show a relatively low energy barrier for the rotation around the C-B bond, although the phenyl ring and the boronic acid moiety tend to be nearly coplanar to maximize conjugation. nih.gov The presence of substituents, like the formyl and methyl groups in this compound, would be expected to influence the dihedral angle between the phenyl ring and the boronic acid group.

Expected Solid-State Structural Features of this compound:

| Structural Feature | Description | Probable Influence of Substituents |

| Dimer Formation | Two molecules linked by O-H···O hydrogen bonds. | The formyl and methyl groups are unlikely to prevent dimer formation but may influence the packing of these dimers. |

| Supramolecular Assembly | Dimers connected into ribbons or sheets via further hydrogen bonds. psu.edu | The formyl group's carbonyl oxygen could act as a hydrogen bond acceptor, potentially leading to unique packing arrangements. researchgate.net |

| Molecular Conformation | The boronic acid group is often twisted slightly out of the plane of the phenyl ring. mdpi.comnih.gov | The electronic and steric effects of the formyl and methyl groups will determine the final dihedral angle. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The molecular weight of this compound (C₈H₉BO₃) is approximately 163.97 g/mol . sigmaaldrich.com

Electron ionization (EI) mass spectrometry of phenylboronic acids typically reveals a complex fragmentation pattern. mdpi.comresearchgate.net A study on the fragmentation of phenylboronic acid using electron transfer experiments showed the formation of various boron-containing anions, with BO⁻ and BO₂⁻ being the most prominent. mdpi.comresearchgate.net The relative abundance of these ions was found to be dependent on the collision energy. mdpi.comresearchgate.net

The fragmentation of this compound would be expected to follow similar pathways, with additional fragmentation patterns arising from the formyl and methyl substituents. The initial fragmentation might involve the loss of water or other small neutral molecules from the boronic acid group. Subsequent fragmentation could involve the cleavage of the C-B bond or fragmentation of the aromatic ring.

Predicted Fragmentation Pathways for this compound:

| Fragmentation Process | Resulting Ion | Significance |

| Dehydration | [M - H₂O]⁺ | A common fragmentation pathway for boronic acids. |

| Loss of B(OH)₂ | [M - B(OH)₂]⁺ | Cleavage of the C-B bond, yielding the substituted benzaldehyde (B42025) radical cation. |

| Formation of Boron Oxides | BO⁻ and BO₂⁻ | Characteristic fragments observed in the negative ion mass spectra of phenylboronic acids. mdpi.comresearchgate.net |

| Ring Fragmentation | Various smaller fragments | Provides information about the substitution pattern of the aromatic ring. |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradants.

The analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for on-column degradation, such as hydrolysis of boronate esters or dehydration to form boroxines. nih.govnih.gov The choice of mobile phase, pH, and stationary phase is critical for achieving good peak shape and reproducible retention times. waters.com Methods have been developed that utilize specific conditions, such as highly basic mobile phases or non-aqueous systems, to stabilize the boronic acid during analysis. nih.govnih.gov

Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (UPLC-MS) offers a rapid and sensitive method for the analysis of a wide range of boronic acids. rsc.org Optimized UPLC-MS methods can separate boronic acids with different functional groups in a very short run time, making it suitable for high-throughput screening and reaction monitoring. rsc.org

For the purification of this compound, preparative HPLC can be employed. The conditions would be optimized at an analytical scale first and then scaled up for purification. The selection of the stationary phase, such as C18, and the mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, would be key to a successful separation. waters.comrsc.org

Key Considerations for HPLC Analysis of this compound:

| Parameter | Recommended Approach | Rationale | Reference |

| Stationary Phase | C18 is a common choice for reversed-phase chromatography. | Provides good retention and selectivity for many aromatic compounds. | waters.comrsc.org |

| Mobile Phase | A mixture of acetonitrile or methanol and a buffered aqueous solution (e.g., ammonium (B1175870) acetate). | Allows for the optimization of retention time and peak shape. rsc.org | |

| pH | The pH of the mobile phase can influence the ionization state and stability of the boronic acid. | Operating at a suitable pH can improve peak shape and prevent degradation. waters.com | |

| Detection | UV detection is suitable due to the aromatic ring. Mass spectrometry provides additional structural information and confirmation. | The formyl and phenyl groups provide a chromophore for UV detection. | rsc.org |

Applications in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules as Key Building Blocks

The dual functionality of 3-formyl-4-methylphenylboronic acid makes it an exceptional starting material for the synthesis of more intricate and multifunctional molecules. Organic boronic acids are extensively utilized as crucial intermediates and building blocks in synthetic organic chemistry. nih.gov The boronic acid group can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Simultaneously, the formyl (aldehyde) group offers a reactive site for a plethora of chemical transformations, including reductive amination, Wittig reactions, and condensations.

Strategic Use in Cascade and Multi-Component Reactions (e.g., Ugi Reactions)

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step, are highly valued for their efficiency and ability to rapidly generate molecular complexity. tcichemicals.com this compound is an ideal candidate for use in such reactions due to its aldehyde functionality.

A prime example is the Ugi four-component reaction (Ugi-4CR). The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgnih.gov In this context, this compound can serve as the aldehyde component, thereby incorporating the methylphenylboronic acid moiety directly into the resulting peptide-like scaffold.

The compatibility of boronic acids in such reaction environments allows for the creation of large libraries of diverse and complex small molecules. researchgate.net The products of these Ugi reactions, which now contain a boronic acid group, can be subjected to subsequent cross-coupling reactions, further expanding their structural diversity. This seamless integration of a multi-component reaction with a subsequent cross-coupling step, often referred to as a post-MCR modification, is a powerful strategy in modern synthetic chemistry.

The formyl group can also participate in other cascade reactions, which involve a series of intramolecular or intermolecular transformations that occur sequentially without the need for isolating intermediates. rsc.orgresearchgate.net The presence of the boronic acid offers a site for further functionalization after the cascade sequence is complete.

Development of Novel Reaction Methodologies Utilizing its Bifunctional Nature

The distinct reactivity of the aldehyde and boronic acid groups within the same molecule opens avenues for the development of novel reaction methodologies. The term "bifunctional" can describe molecules that contain two reactive sites, which can be exploited to create unique chemical transformations. wikipedia.org

For example, the boronic acid can act as a directing group, influencing the stereochemical outcome of a reaction occurring at or near the aldehyde. Conversely, the aldehyde could be used to temporarily tether the molecule to a solid support or a chiral auxiliary while the boronic acid undergoes a series of transformations.

Furthermore, the Lewis acidic nature of the boronic acid could potentially catalyze or influence reactions involving the nearby aldehyde group. This intramolecular interaction could lead to novel reactivity or selectivity that would not be observed in a simple mixture of two separate molecules (one with an aldehyde, one with a boronic acid). The development of such bifunctional catalysts or reagents is a significant area of research, aiming to achieve highly selective and efficient chemical processes. fgcu.edu

Preparation of Biaryl Compounds and Other Scaffolds for Chemical Libraries

The synthesis of biaryl compounds is of immense importance in medicinal chemistry and materials science, as this structural motif is found in numerous natural products, pharmaceuticals, and organic electronic materials. mdpi.com The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst, is one of the most powerful methods for creating biaryl linkages. organic-chemistry.orgresearchgate.net

This compound is an excellent substrate for these reactions. The boronic acid group readily participates in the Suzuki-Miyaura coupling with a wide range of aryl halides and triflates. This allows for the efficient construction of a biaryl core that also contains a strategically placed formyl group.

The resulting formyl-substituted biaryl is a versatile intermediate for building chemical libraries. Chemical libraries are large collections of diverse molecules used in high-throughput screening to identify new drug candidates. The formyl group can be readily converted into a multitude of other functionalities through reactions such as:

Reductive amination to form amines.

Wittig reactions to form alkenes.

Addition of organometallic reagents to form secondary alcohols.

Condensation reactions to form imines, oximes, or hydrazones.

This ability to easily diversify the biaryl scaffold makes this compound a valuable tool for generating large numbers of structurally related compounds for biological screening. The use of multi-component reactions, as discussed previously, further enhances its utility in creating diverse chemical libraries. organic-chemistry.org

Role in the Synthesis of Natural Product Mimetics

Natural products have long been a source of inspiration for the development of new therapeutic agents. However, their complex structures often make them difficult to synthesize and modify. Consequently, there is significant interest in the synthesis of "natural product mimetics" or "peptidomimetics" – molecules that are designed to mimic the structure and function of natural products but are easier to synthesize and may have improved pharmacological properties. nih.govnih.gov

The Ugi reaction, for which this compound can be a key component, is particularly well-suited for the synthesis of peptidomimetics. nih.gov By incorporating this building block, it is possible to create peptide-like molecules that feature a boronic acid-functionalized aromatic side chain. This introduces a unique structural element that can be further modified, for example, to mimic a particular natural product or to interact with a specific biological target.

The broader strategy of biomimetic synthesis aims to replicate nature's own synthetic pathways to create complex molecules. engineering.org.cn Versatile building blocks like this compound are crucial in these endeavors. They provide the necessary functional handles to construct complex carbon skeletons and introduce key pharmacophoric features, enabling the synthesis of novel molecules that are inspired by nature but tailored for specific therapeutic purposes.

Applications in Medicinal Chemistry Research

Design and Synthesis of Potential Therapeutic Agents

3-Formyl-4-methylphenylboronic acid is a versatile reagent in the synthesis of potential therapeutic agents due to its two distinct functional groups: the boronic acid and the formyl group. The boronic acid moiety is renowned for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. sigmaaldrich.com This reaction is fundamental in medicinal chemistry for linking different molecular fragments to build complex drug candidates. The formyl group, a reactive aldehyde, can participate in a variety of chemical transformations, such as reductive amination, Wittig reactions, and the formation of imines or oximes, to introduce further diversity into the molecular structure.

The synthesis of biologically active molecules often involves multi-step sequences where this compound can be introduced as a key building block. For instance, its close analogue, 3-formyl-4-methoxyphenylboronic acid, is cited as a reactant for the preparation of biologically and pharmacologically active molecules. googleapis.com The synthesis of complex boronic acid derivatives often requires careful purification. A patented process for purifying related formylphenylboronic acids involves suspending the crude material in water, adjusting the pH with an aqueous base to dissolve it, washing with an organic solvent like toluene (B28343) to remove impurities, and then re-precipitating the highly pure boronic acid by adding acid. nih.gov This process yields purities exceeding 99%, which is critical for subsequent use in synthesizing active pharmaceutical ingredients.

The general strategy for using this compound in synthesis is to first utilize the boronic acid for a Suzuki coupling and then modify the formyl group, or vice versa. This modular approach allows for the systematic creation of compound libraries for biological screening.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific structure-activity relationship (SAR) studies focusing on derivatives of this compound are not prevalent in the literature, general SAR principles for bioactive boronic acids are well-established and can be applied. SAR studies are crucial in lead optimization to understand how different parts of a molecule contribute to its biological activity, helping to design more potent and selective compounds. nih.gov

For boronic acid derivatives, key aspects of SAR include:

The Boronic Acid Moiety : This group is often essential for activity, particularly in enzyme inhibition where it can form a reversible covalent bond with a catalytic serine or threonine residue in the enzyme's active site. researchgate.net Removal of the boronic acid group typically leads to a significant loss of potency. nih.gov

Electronic Effects : The Lewis acidity of the boron atom is critical for its interaction with biological targets. Electron-withdrawing groups on the phenyl ring increase the boron's acidity and can enhance binding affinity and inhibitory activity. Conversely, electron-donating groups decrease acidity. In this compound, the formyl group is electron-withdrawing, which would be expected to increase the boronic acid's reactivity, while the methyl group is weakly electron-donating. The interplay and positioning of these groups are key to modulating activity.

Substitution Pattern : The substitution pattern on the phenyl ring is critical for orienting the molecule within a target's binding site. In SAR studies of betulinic acid derivatives, for example, it was found that a 3,4-disubstituted phenyl ring was beneficial for anti-HIV activity. nih.gov The specific placement of the formyl and methyl groups in this compound provides a defined vector for exploring interactions in a binding pocket.

| SAR Feature | General Observation for Bioactive Boronic Acids | Implication for this compound Derivatives |

| Boronic Acid Group | Essential for covalent interaction with target enzymes (e.g., serine proteases). | Derivatives would likely target enzymes via this group. |

| Phenyl Ring Substituents | Modulate Lewis acidity and provide specific interactions with the binding site. | The electron-withdrawing formyl group could enhance potency, while the methyl group provides a steric and hydrophobic feature to probe the binding pocket. |

| Overall Structure | Increased molecular complexity during lead optimization often correlates with increased potency. nih.gov | The bifunctional nature allows for the building of larger, more complex derivatives to optimize activity. |

This table is based on general principles of boronic acid SAR and not on specific studies of this compound.

Enzyme Inhibition Studies (e.g., Proteasome Inhibitors, Lipase Inhibitors)

Boronic acids are a well-established class of enzyme inhibitors, largely due to the ability of the boron atom to form a stable, reversible covalent bond with the hydroxyl group of serine or threonine residues in the active sites of enzymes. researchgate.net This mechanism is central to their function as inhibitors of serine proteases.

Proteasome Inhibitors: The proteasome is a multi-enzyme complex responsible for degrading intracellular proteins, and its inhibition is a validated strategy in cancer therapy. nih.gov The proteasome's active sites include chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities, which are primarily mediated by threonine residues. nih.gov Boronic acid-containing drugs, such as the multiple myeloma treatment bortezomib, are potent proteasome inhibitors. nih.gov The boronic acid moiety in these inhibitors attacks the active site threonine, forming a boronate adduct and blocking the enzyme's function. While this compound itself has not been reported as a proteasome inhibitor, its scaffold is relevant for designing new inhibitors. The formyl group can be used as a handle to synthesize dipeptide boronic acids, which are a common structure for proteasome inhibitors. nih.gov

Lipase and Other Enzyme Inhibitors: Phenylboronic acids have also been investigated as inhibitors of other enzymes. For example, 4-Formylphenylboronic acid is used as an enzyme stabilizer for proteases and lipases in industrial applications, which points to its ability to interact with and modulate these enzymes. nih.gov Furthermore, related phenolic boronic acid derivatives have been studied for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting a role in developing anti-diabetic agents. researchgate.net

| Enzyme Target Class | Mechanism of Inhibition by Boronic Acids | Examples of Boronic Acid Inhibitors |

| Serine Proteases (e.g., Proteasome) | Reversible covalent bond formation with the catalytic serine/threonine residue. researchgate.netnih.gov | Bortezomib, Ixazomib. nih.gov |

| Lipases | Interaction with active site residues, leading to stabilization or inhibition. nih.gov | 4-Formylphenylboronic acid (as a stabilizer). nih.gov |

| α-Glucosidase | Inhibition of carbohydrate metabolism. | (4-Formyl-3-hydroxyphenyl)boronic acid derivatives. researchgate.net |

Development of Retinoid X Receptor (RXR) Modulators

The Retinoid X Receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene transcription related to cell differentiation, proliferation, and metabolism. nih.govwikipedia.orgproteopedia.org They form heterodimers with other nuclear receptors, and RXR-selective ligands (rexinoids) are of therapeutic interest for treating cancer and metabolic diseases. nih.govwikipedia.orgnih.gov

The synthesis of potent rexinoids often relies on modern synthetic chemistry, where the Suzuki-Miyaura cross-coupling reaction is a key step. In this context, phenylboronic acids serve as essential building blocks. For example, in the synthesis of analogues of Bexarotene, a well-known RXR agonist, a Suzuki-Miyaura reaction was used to couple a boronic acid with another molecular fragment to create the final biphenyl (B1667301) structure of the drug. nih.gov

While phenylboronic acids are clearly enabling tools in the synthesis of RXR modulators, there is no specific literature that documents the use of this compound in the development of RXR modulators. However, its bifunctional nature makes it a theoretically attractive scaffold for creating novel rexinoid libraries. The boronic acid could be used for a coupling reaction to form a core structure, and the formyl group could then be elaborated to explore interactions within the RXR ligand-binding pocket.

Applications in Drug Discovery Platforms

The unique structure of this compound makes it a valuable component in modern drug discovery platforms, which often rely on the rapid synthesis and screening of large numbers of diverse compounds.

Computer-assisted drug design (CADD) uses computational methods to predict how a molecule might bind to a biological target. Boronic acids present a unique challenge and opportunity for CADD. Standard docking programs may fail to correctly predict the binding of boronic acids because they often form covalent bonds with the target protein, a feature not always handled by default docking settings. This can lead to false negatives in virtual screening campaigns. Specialized protocols are needed to account for the covalent bond formation between the boron atom and serine or threonine residues in the target's active site.

The scaffold of this compound can be used in de novo design, where algorithms build new molecules from smaller fragments. Its defined structure and multiple points for modification make it an ideal fragment for computational methods that grow molecules within a target binding site.

Boronic acid scaffolds are frequently used in high-throughput screening and lead optimization campaigns. nih.gov Lead optimization is the process of modifying a biologically active compound (a "hit" or "lead") to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

Strategies in lead optimization where a scaffold like this compound is valuable include:

Scaffold Hopping : This involves replacing the core structure of a known active compound with a different, often novel, scaffold while maintaining the key binding interactions. sigmaaldrich.comrsc.org The goal is to discover new chemical classes with improved properties or to circumvent existing patents.

Side-Chain Decoration : In this approach, a privileged core scaffold is retained while the side chains are modified. rsc.org The bifunctionality of this compound is ideal for this, as the boronic acid can anchor the molecule to a core structure, while the formyl group can be converted into a wide variety of different side chains to probe for improved interactions.